![molecular formula C20H22N2O4 B2687110 2-甲氧基-N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-7-基)苯甲酰胺 CAS No. 921812-06-8](/img/structure/B2687110.png)

2-甲氧基-N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁唑啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

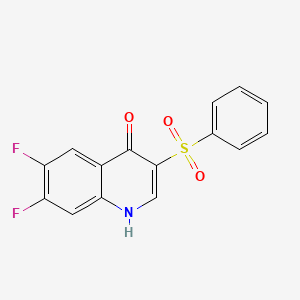

2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.

BenchChem offers high-quality 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Oncology Research

Application Summary

In oncology, compounds with the trimethoxyphenyl (TMP) group, such as F2262-0063, have been investigated for their potential anti-cancer effects. They are studied for their ability to inhibit various cancer-related proteins and pathways.

Methods of Application

Experimental procedures typically involve in vitro assays to test the efficacy of the compound against cancer cell lines. Parameters like IC50 values, which indicate the concentration needed to inhibit a biological process by half, are often measured.

Results

The TMP group-containing compounds have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cell division in cancer cells. Quantitative data from these studies suggest that such compounds can significantly reduce cancer cell viability .

Antimicrobial Activity

Application Summary

F2262-0063 may possess antimicrobial properties, targeting a range of bacterial and fungal pathogens.

Methods of Application

The compound’s antimicrobial activity is assessed using methods like disk diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs).

Results

Studies have reported activities against organisms like Helicobacter pylori and Mycobacterium tuberculosis, indicating the compound’s potential as an antimicrobial agent .

Antiviral Research

Application Summary

Research into TMP-bearing compounds includes their use as antiviral agents against viruses such as HIV, hepatitis C, and influenza.

Methods of Application

Antiviral assays, often involving viral replication inhibition studies, are used to evaluate the compound’s effectiveness.

Results

The compounds have demonstrated potential in inhibiting viral replication, with some showing promise in preclinical models .

Anti-Parasitic Applications

Application Summary

F2262-0063 might be effective against parasitic infections, including those caused by Leishmania, Malaria, and Trypanosoma.

Methods of Application

In vitro and in vivo studies are conducted to assess the compound’s efficacy against the parasites, with dosage and toxicity being key parameters.

Results

The TMP pharmacophore has been associated with significant efficacy in reducing parasitic loads in infected hosts .

Neurodegenerative Diseases

Application Summary

Compounds like F2262-0063 are explored for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease.

Methods of Application

Methods include testing the compound’s ability to inhibit enzymes or proteins associated with neurodegeneration in both in vitro and in vivo models.

Results

There is evidence to suggest that TMP-containing compounds can impact pathways involved in neurodegenerative diseases, offering a potential therapeutic avenue .

Anti-Inflammatory and Analgesic Research

Application Summary

The anti-inflammatory and analgesic properties of F2262-0063 are of interest, particularly for conditions like chronic pain and arthritis.

Methods of Application

The compound’s effects are measured using assays that evaluate the inhibition of inflammatory mediators or pain-related responses in animal models.

Results

Research indicates that TMP derivatives can exhibit anti-inflammatory and analgesic effects, which could lead to new treatments for inflammatory conditions .

This analysis provides a detailed look at the diverse scientific applications of F2262-0063, highlighting its potential as a versatile pharmacophore in various fields of biomedical research. The compound’s multifaceted activity profile makes it a promising candidate for further study and potential therapeutic development.

Anti-Depressant Properties

Application Summary

The TMP group has been associated with compounds that exhibit anti-depressant effects, potentially offering new avenues for the treatment of depression.

Methods of Application

These effects are typically studied using animal models that display depressive-like behaviors. The compounds are administered, and behavioral changes are monitored using established tests like the forced swim test or tail suspension test.

Results

Compounds with the TMP group have shown to reduce depressive-like behaviors in these models, suggesting their potential as anti-depressant agents .

Anti-Migraine Effects

Application Summary

F2262-0063 may also be explored for its potential to alleviate migraine symptoms due to the properties of the TMP pharmacophore.

Methods of Application

The efficacy of the compound against migraine can be assessed in clinical trials involving participants who suffer from migraines. The frequency, duration, and intensity of migraine episodes are measured before and after treatment.

Results

While specific data on F2262-0063 is not available, TMP-containing compounds have been reported to show promise in reducing migraine symptoms .

Enzyme Inhibition

Application Summary

The TMP moiety is known to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Methods of Application

Enzyme assays are conducted to determine the inhibitory effect of the compound on target enzymes, such as those involved in cancer progression or metabolic disorders.

Results

TMP derivatives have been found to inhibit enzymes like histone lysine-specific demethylase 1 (HLSD1) and thioredoxin reductase (TrxR), which are implicated in cancer and other diseases .

Anti-Gout Medication

Application Summary

Compounds with the TMP group, like colchicine, are used in the treatment of gout by inhibiting tubulin polymerization.

Methods of Application

The effectiveness of these compounds is evaluated through their impact on tubulin dynamics in cell-based assays and their clinical efficacy in reducing gout symptoms.

Results

Colchicine, a compound with a TMP group, is a well-established anti-gout medication that has been effective in clinical settings .

Treatment of External Genital Warts

Application Summary

The TMP pharmacophore is present in podophyllotoxin, which is applied for the treatment of external genital warts.

Methods of Application

The application involves topical treatment with formulations containing the compound, and the efficacy is assessed by the reduction in wart size and number.

Results

Podophyllotoxin has been clinically effective in treating external genital warts, demonstrating the therapeutic potential of TMP-containing compounds .

Microtubule Targeting Agents

Application Summary

F2262-0063, due to the TMP group, may serve as a potent microtubule targeting agent, which is crucial in cancer therapy.

Methods of Application

The compound’s ability to disrupt microtubule formation is tested in cancer cell lines, and its impact on cell viability and proliferation is assessed.

Results

TMP derivatives like combretastatin have shown to be potent microtubule targeting agents, disrupting the mitotic spindle and leading to cell death .

属性

IUPAC Name |

2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-10-9-13(11-15(17)22(3)19(20)24)21-18(23)14-7-5-6-8-16(14)25-4/h5-11H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYRPIKSAPCSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

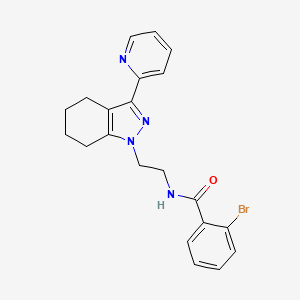

![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)

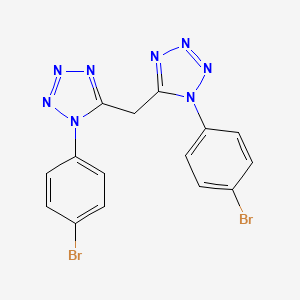

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2687029.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)

![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![tert-butyl (3aR,8bR)-8-fluoro-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B2687033.png)

![7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687036.png)

![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)

![(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687038.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)